molecular formula C11H8ClN3O2 B8627229 4-Chloro-5-nitro-6-o-tolyl-pyrimidine

4-Chloro-5-nitro-6-o-tolyl-pyrimidine

Cat. No.: B8627229
M. Wt: 249.65 g/mol
InChI Key: WIYFOOHSRWIXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-nitro-6-o-tolyl-pyrimidine is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidine core, a privileged scaffold in pharmaceuticals known for its prevalence in nucleobases, vitamins, and a wide range of approved drugs . The specific substitution pattern on this molecule, particularly the chloro and nitro functional groups, makes it a versatile and reactive intermediate for further synthetic elaboration. Researchers can utilize this compound to create diverse molecular libraries for biological screening . The pyrimidine ring system is a key pharmacophore in compounds targeting various diseases, and derivatives are investigated for their potential biological properties . These properties include anticancer activity, as pyrimidine-based molecules are known to act as potent inhibitors of key cellular targets like EGFR and HDAC enzymes . Additionally, the structural motif is explored for antimicrobial applications, with research indicating that specific substitutions can lead to agents effective against various microbial strains . The reactive chloro group at the 4-position allows for nucleophilic substitution, enabling the introduction of amines and other nucleophiles, while the nitro group facilitates further reduction and functionalization chemistry. This compound is intended for use in research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

4-chloro-6-(2-methylphenyl)-5-nitropyrimidine

InChI

InChI=1S/C11H8ClN3O2/c1-7-4-2-3-5-8(7)9-10(15(16)17)11(12)14-6-13-9/h2-6H,1H3

InChI Key

WIYFOOHSRWIXIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=NC=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

4-Chloro-5-nitro-6-o-tolyl-pyrimidine has demonstrated significant antimicrobial activity against a range of pathogenic microorganisms. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, analogs have been tested against ESKAPE pathogens, which are notorious for their antibiotic resistance, revealing promising results in inhibiting their growth .

Anticancer Potential

Research has indicated that pyrimidine derivatives, including this compound, exhibit anticancer properties. A series of related compounds were evaluated using the National Cancer Institute's 60 human cancer cell line panel, showing selective cytotoxicity against breast and renal cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance their potency against cancer cells.

Herbicidal Activity

Compounds derived from this compound have been studied for their herbicidal properties. They have shown effectiveness against various weed species, which can significantly impact agricultural productivity. In field trials, certain formulations exhibited over 90% efficacy in controlling specific weeds at concentrations as low as 250 ppm .

Case Study: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, a series of pyrimidine derivatives were tested against common bacterial strains such as E. coli and S. aureus. The results indicated that the introduction of electron-withdrawing groups enhanced the antimicrobial activity significantly, with minimum inhibitory concentrations (MIC) recorded at lower levels compared to earlier compounds without such modifications .

Case Study: Cancer Cell Line Screening

A comprehensive screening of pyrimidine derivatives was conducted using the NCI 60 panel. Compounds similar to this compound showed selective cytotoxicity towards renal cancer cells with an IC50 value below 10 μM, indicating strong potential for further development as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Reactivity and Stability

4-Chloro-5-methyl-6-[(2-methyl-3-pyridinyl)oxy]pyrimidine
  • Key Differences: Replaces the nitro (NO₂) and o-tolyl groups with methyl (CH₃) and pyridinyl-oxy substituents.
  • Impact : The pyridinyl-oxy group enhances solubility in polar solvents compared to the hydrophobic o-tolyl group. The methyl substituent at position 5 reduces electron withdrawal, decreasing reactivity at the chloro position .
  • Applications : Used in material science for ligand design due to its stable ether linkage .
2,4-Dichloro-5-nitropyrimidine
  • Key Differences : Features two chlorine atoms (positions 2 and 4) and lacks the o-tolyl group.
  • Impact : The dichloro structure increases electrophilicity, making it more reactive in SNAr (nucleophilic aromatic substitution) reactions. However, the absence of a bulky aryl group limits steric effects .
  • Applications : A versatile intermediate in agrochemical synthesis .
5-(Benzyloxy)-4-chloro-6-p-tolylpyrimidine
  • Key Differences : Substitutes nitro with benzyloxy (OCH₂Ph) and uses para-tolyl (p-tolyl) instead of ortho-tolyl.
  • Impact : The para-tolyl group improves crystallinity compared to the ortho isomer. The benzyloxy group offers a leaving group for further functionalization, unlike the nitro group, which is typically inert in such reactions .
Solubility and Stability
  • 4-Chloro-5-nitro-6-o-tolyl-pyrimidine : Low solubility in water due to nitro and aryl groups; moderate thermal stability but sensitive to strong bases (risk of chloro hydrolysis) .
  • 4-Amino-2-chloro-6-methyl-5-nitropyrimidine (): The amino group at position 4 increases polarity, enhancing aqueous solubility.

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight (g/mol) Solubility (mg/mL) Key Reactivity Primary Applications
This compound 4-Cl, 5-NO₂, 6-o-tolyl 293.71 <0.1 (Water) SNAr at Cl; Suzuki coupling at o-tolyl Kinase inhibitors
4-Chloro-5-methyl-6-(pyridinyloxy) 4-Cl, 5-CH₃, 6-O-pyridinyl 265.72 1.2 (DMSO) Ether cleavage; metal coordination Ligand synthesis
2,4-Dichloro-5-nitropyrimidine 2-Cl, 4-Cl, 5-NO₂ 208.98 0.5 (Ethanol) Dual SNAr sites Agrochemicals
5-(Benzyloxy)-4-chloro-6-p-tolylpyrimidine 4-Cl, 5-OCH₂Ph, 6-p-tolyl 325.78 0.8 (THF) Benzyl deprotection Antibacterial agents

Q & A

Q. What novel methodologies address low yields in current synthetic routes?

  • Methodology :
  • Flow Chemistry : Continuous processing improves mixing and heat transfer for exothermic nitration steps.
  • Photoredox Catalysis : Enables radical-based functionalization under mild conditions, avoiding harsh acids .

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